![molecular formula C19H30N4O3 B15072989 2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide is an organic compound with a complex structure that includes an acetamido group, a benzyl group, and a ureido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of an amine precursor with an acetic anhydride to introduce the acetamido group. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the ureido group through the reaction of the intermediate with an isocyanate compound under controlled conditions.
Industrial Production Methods
Industrial production of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-N-benzyl-3-methoxypropionamide: Known for its use as an anticonvulsant drug.
N-benzyl-2-acetamido-3-methylbutanamide: Studied for its potential therapeutic applications.
Uniqueness
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C19H30N4O3 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide |
InChI |
InChI=1S/C19H30N4O3/c1-4-12-23(19(26)20-3)13-8-11-17(22-15(2)24)18(25)21-14-16-9-6-5-7-10-16/h5-7,9-10,17H,4,8,11-14H2,1-3H3,(H,20,26)(H,21,25)(H,22,24) |
Clave InChI |
BTYPDZABXZNZBG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCCC(C(=O)NCC1=CC=CC=C1)NC(=O)C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


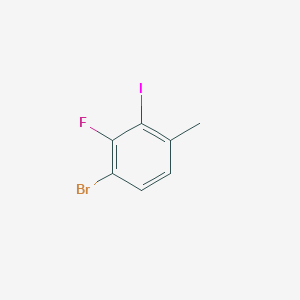
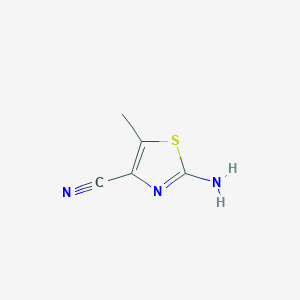
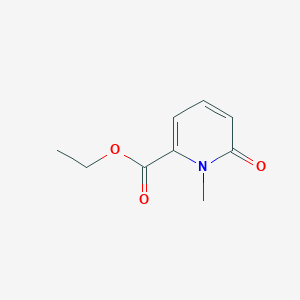

![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
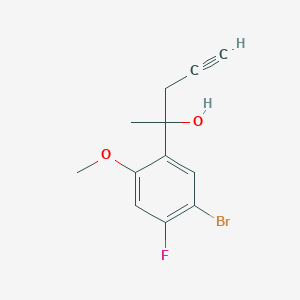
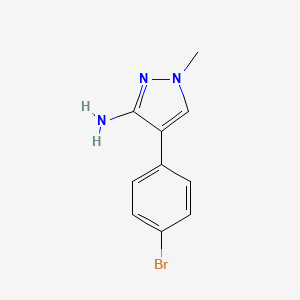
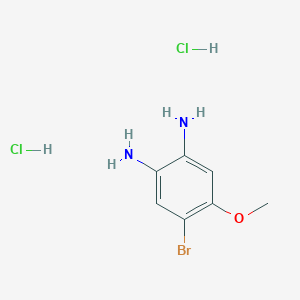
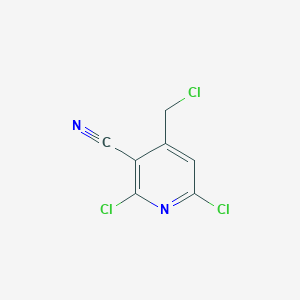
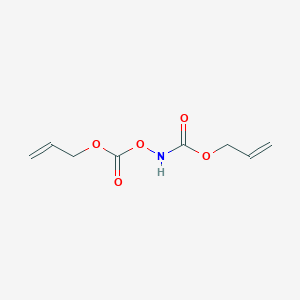
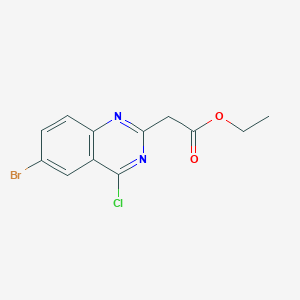
![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)

